Cas no 2143202-33-7 (tert-butyl N-(3-carbamoylcyclobutyl)carbamate)
tert-butyl N-(3-carbamoylcyclobutyl)carbamate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl N-(3-carbamoylcyclobutyl)carbamate
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- Inchi: 1S/C10H18N2O3/c1-10(2,3)15-9(14)12-7-4-6(5-7)8(11)13/h6-7H,4-5H2,1-3H3,(H2,11,13)(H,12,14)
- InChI Key: HZTZJQYYPRKQFE-UHFFFAOYSA-N
- SMILES: C(OC(C)(C)C)(=O)NC1CC(C(N)=O)C1
tert-butyl N-(3-carbamoylcyclobutyl)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AZ92835-1g |
tert-butyl N-(3-carbamoylcyclobutyl)carbamate |
2143202-33-7 | 98% | 1g |
$142.00 | 2024-04-20 | |
| A2B Chem LLC | AZ92835-5g |
tert-butyl N-(3-carbamoylcyclobutyl)carbamate |
2143202-33-7 | 98% | 5g |
$402.00 | 2024-04-20 | |
| A2B Chem LLC | AZ92835-10g |
tert-butyl N-(3-carbamoylcyclobutyl)carbamate |
2143202-33-7 | 98% | 10g |
$662.00 | 2024-04-20 | |
| A2B Chem LLC | AZ92835-25g |
tert-butyl N-(3-carbamoylcyclobutyl)carbamate |
2143202-33-7 | 98% | 25g |
$1316.00 | 2024-04-20 |
tert-butyl N-(3-carbamoylcyclobutyl)carbamate Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
Additional information on tert-butyl N-(3-carbamoylcyclobutyl)carbamate
tert-butyl N-(3-carbamoylcyclobutyl)carbamate (CAS No. 2143202-33-7): An Overview of Its Synthesis, Properties, and Applications in Medicinal Chemistry
tert-butyl N-(3-carbamoylcyclobutyl)carbamate (CAS No. 2143202-33-7) is a versatile compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential applications. This compound, often referred to as tBuOCB, is a derivative of cyclobutane and is characterized by the presence of a tert-butyl carbamate group attached to a 3-carbamoylcyclobutyl moiety. The combination of these functional groups imparts specific chemical and biological properties that make it an intriguing candidate for various research and development activities.
The synthesis of tert-butyl N-(3-carbamoylcyclobutyl)carbamate involves a multi-step process that typically begins with the formation of the cyclobutane ring. One common approach is to start with a suitable cyclobutane precursor, such as 1,3-dibromocyclobutane, which can be transformed into the desired intermediate through a series of reactions including nucleophilic substitution, carbamoylation, and protection steps. The tert-butyl carbamate group is often introduced using tert-butyl chloroformate or di-tert-butyl dicarbonate (Boc2O), which reacts with the amine functionality to form the protected amine.
Recent studies have highlighted the importance of tert-butyl N-(3-carbamoylcyclobutyl)carbamate in the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry in 2021 explored the use of this compound as a key intermediate in the synthesis of potent inhibitors of protein-protein interactions (PPIs). The researchers demonstrated that tBuOCB could be effectively utilized to introduce specific functional groups that enhance the binding affinity and selectivity of the final drug candidates. This finding has significant implications for the design of drugs targeting complex biological pathways involved in diseases such as cancer and neurodegenerative disorders.
The physical and chemical properties of tert-butyl N-(3-carbamoylcyclobutyl)carbamate are also noteworthy. It is a solid at room temperature and exhibits good solubility in common organic solvents such as dichloromethane (DCM), dimethylformamide (DMF), and tetrahydrofuran (THF). The compound's stability under various reaction conditions makes it suitable for use in multi-step synthetic sequences without significant degradation. Additionally, its ability to form stable salts with acids further expands its utility in pharmaceutical formulations.
In terms of biological activity, tert-butyl N-(3-carbamoylcyclobutyl)carbamate has shown promising results in preliminary assays. For example, it has been reported to exhibit moderate inhibitory activity against certain enzymes involved in metabolic pathways. This property makes it a valuable tool for probing enzyme function and identifying potential drug targets. Furthermore, its low toxicity profile and favorable pharmacokinetic properties suggest that it could serve as a lead compound for further optimization in drug discovery programs.
The application of tert-butyl N-(3-carbamoylcyclobutyl)carbamate extends beyond medicinal chemistry into other areas such as materials science and analytical chemistry. In materials science, derivatives of this compound have been investigated for their potential use in the development of new polymers with unique mechanical properties. In analytical chemistry, tBuOCB has been used as a derivatizing agent to enhance the detectability of certain analytes in chromatographic techniques.
In conclusion, tert-butyl N-(3-carbamoylcyclobutyl)carbamate (CAS No. 2143202-33-7) is a multifaceted compound with a wide range of applications in various scientific disciplines. Its unique structure and favorable properties make it an attractive candidate for further research and development. As new synthetic methods and biological assays continue to emerge, the potential uses of this compound are likely to expand, contributing to advancements in fields such as medicinal chemistry, materials science, and analytical chemistry.
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